molecular formula C14H18O3 B1149666 ethyl 2-pentanoylbenzoate CAS No. 131379-20-9

ethyl 2-pentanoylbenzoate

Cat. No.: B1149666
CAS No.: 131379-20-9
M. Wt: 234.29092
InChI Key:
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Description

Ethyl 2-pentanoylbenzoate is an organic compound with the molecular formula C14H18O3. It is an ester derived from benzoic acid and pentanoic acid, characterized by its aromatic ring and ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-pentanoylbenzoate can be synthesized through the esterification of 2-pentanoylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-pentanoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: 2-pentanoylbenzoic acid.

    Reduction: 2-pentanoylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-pentanoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-pentanoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-pentanoylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-butanoylbenzoate: Similar structure but with a butanoyl group instead of a pentanoyl group.

    Ethyl 2-hexanoylbenzoate: Similar structure but with a hexanoyl group instead of a pentanoyl group.

Uniqueness

This compound is unique due to its specific ester and aromatic ring combination, which imparts distinct chemical properties and reactivity. Its intermediate chain length (pentanoyl group) provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

CAS No.

131379-20-9

Molecular Formula

C14H18O3

Molecular Weight

234.29092

Synonyms

ethyl 2-pentanoylbenzoate

Origin of Product

United States

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